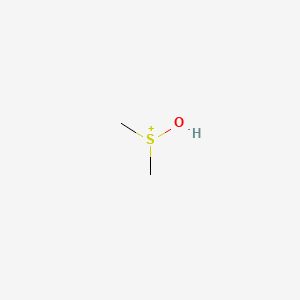
Sulfonium, hydroxydimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, hydroxydimethyl-, also known as dimethylsulfonium hydroxide, is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged ions featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents .
Vorbereitungsmethoden
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the efficient production of sulfonium salts.
Analyse Chemischer Reaktionen
Sulfonium, hydroxydimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Corey-Chaykovsky Reaction, where sulfur ylides react with carbonyl compounds such as ketones or imines to form epoxides or aziridines . Common reagents used in these reactions include strong bases for deprotonation and electrophilic methylating agents . Major products formed from these reactions include three-membered cyclic products like epoxides and cyclopropanes .
Wissenschaftliche Forschungsanwendungen
Sulfonium compounds, including sulfonium, hydroxydimethyl-, have significant applications in scientific research. They are used as surrogates for diazo compounds in various chemical transformations, offering safer alternatives in industrial applications . In biology and medicine, sulfonium compounds like S-adenosylmethionine play crucial roles in methylation processes and biosynthesis of essential compounds . Additionally, sulfonium salts are precursors to sulfur ylides, which are valuable in carbon-carbon bond-forming reactions .
Wirkmechanismus
The mechanism of action of sulfonium, hydroxydimethyl- involves its ability to act as a nucleophile in various chemical reactions. The sulfonium ion, with its positively charged sulfur atom, can interact with electrophilic centers, facilitating nucleophilic substitution and addition reactions . This reactivity is exploited in the Corey-Chaykovsky Reaction, where the ylide initially acts as a nucleophile toward the carbonyl compound, leading to the formation of cyclic products .
Vergleich Mit ähnlichen Verbindungen
Sulfonium, hydroxydimethyl- can be compared with other sulfonium compounds such as trimethylsulfonium iodide and S-adenosylmethionine. While all these compounds feature a sulfonium ion, their reactivity and applications differ. For instance, S-adenosylmethionine is widely used in biological methylation processes, whereas trimethylsulfonium iodide is commonly used in synthetic organic chemistry . The unique reactivity of sulfonium, hydroxydimethyl- in forming cyclic products through the Corey-Chaykovsky Reaction highlights its distinctiveness among sulfonium compounds .
Eigenschaften
CAS-Nummer |
43630-10-0 |
|---|---|
Molekularformel |
C2H7OS+ |
Molekulargewicht |
79.14 g/mol |
IUPAC-Name |
hydroxy(dimethyl)sulfanium |
InChI |
InChI=1S/C2H7OS/c1-4(2)3/h3H,1-2H3/q+1 |
InChI-Schlüssel |
QVIGVNQJQRRBIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



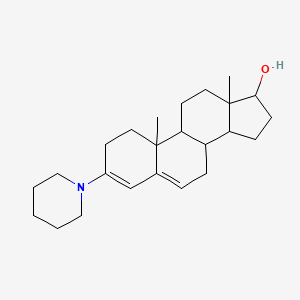

![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
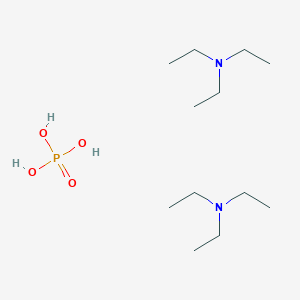

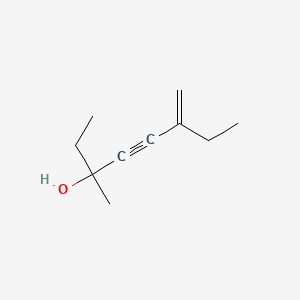
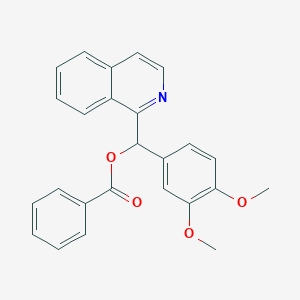
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
